molecular formula C15H22N2O5 B2354591 N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide CAS No. 898375-18-3

N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide

Cat. No. B2354591
M. Wt: 310.35
InChI Key: MVWABGHHBIYWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide is a chemical compound that has been widely used in scientific research. It is often referred to as DEET-OMe and is a derivative of the popular insect repellent, DEET. DEET-OMe has been shown to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.

Scientific Research Applications

Intramolecular Hydrogen Bonding Studies

N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide and related compounds have been a subject of interest in the study of intramolecular hydrogen bonding. Martínez-Martínez et al. (1998) and (1993) conducted investigations on oxamide derivatives, including N-(2-hydroxyphenyl)-N'-(2-methoxyphenyl)oxamide, examining their structures and hydrogen bonding characteristics through NMR and X-ray diffraction studies (Martínez-Martínez et al., 1998) (Martínez-Martínez et al., 1993).

Oxamide in Natural Products

Ayoub et al. (1989) identified a new oxamide derivative from Peganum harmala seeds, contributing to the understanding of natural products chemistry (Ayoub et al., 1989).

Anticancer Activity and Molecular Docking Studies

Research by Zheng et al. (2015) and Li et al. (2012) on dicopper(II) complexes bridged by asymmetric oxamide ligands, including derivatives similar to N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide, showed promising in vitro anticancer activities and molecular docking insights based on bio-macromolecular interactions (Zheng et al., 2015) (Li et al., 2012).

Applications in Polymer Science

Zarzyka (2013) and (2012) explored the use of N,N'-bis(2-hydroxyethyl)oxamide derivatives in the preparation of polyurethane foams, highlighting the potential of oxamide derivatives in polymer science (Zarzyka, 2013) (Zarzyka et al., 2012).

Coordination Chemistry and Magnetic Behavior

Ruiz et al. (1999) and Fukita et al. (2001) investigated the coordination properties of N,N'-bis(substituted)oxamides, including derivatives similar to N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide, for designing homo- and heterometallic species and their magnetic behavior in polynuclear complexes (Ruiz et al., 1999) (Fukita et al., 2001).

Corrosion Inhibition Studies

Research on acrylamide derivatives, which are structurally related to oxamides, by Abu-Rayyan et al. (2022) and Mishra et al. (2018) provided insights into their use as corrosion inhibitors, highlighting another potential application of oxamide derivatives (Abu-Rayyan et al., 2022) (Mishra et al., 2018).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-8-6-7-9-12(11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWABGHHBIYWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide

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